3-Ethynyl-1,10-phenanthroline
CAS No.:
Cat. No.: VC4016122
Molecular Formula: C14H8N2
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8N2 |
|---|---|
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 3-ethynyl-1,10-phenanthroline |
| Standard InChI | InChI=1S/C14H8N2/c1-2-10-8-12-6-5-11-4-3-7-15-13(11)14(12)16-9-10/h1,3-9H |
| Standard InChI Key | JDIPHHLKZSYEBK-UHFFFAOYSA-N |
| SMILES | C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 |
| Canonical SMILES | C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 |
Introduction
Structural and Electronic Properties
Molecular Architecture
The molecular structure of 3-ethynyl-1,10-phenanthroline consists of a phenanthroline backbone—a fused tricyclic system of two pyridine rings and a central benzene ring—substituted with an ethynyl (-C≡CH) group at the 3-position. This substitution introduces sp-hybridized carbon atoms, which extend the π-conjugation of the phenanthroline system. The compound’s IUPAC name is 3-ethynyl-1,10-phenanthroline, with the molecular formula and a molecular weight of 204.23 g/mol .
Electronic Characteristics
The ethynyl group exerts significant electronic effects:
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Conjugation Extension: The sp-hybridized carbons delocalize electrons across the phenanthroline core, lowering the LUMO energy and enhancing redox activity .
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Steric Influence: The linear ethynyl group minimizes steric hindrance, facilitating coordination to metal centers.
Synthesis and Optimization
Sonogashira Coupling
The most common synthetic route involves a Sonogashira cross-coupling reaction between 3-bromo-1,10-phenanthroline and trimethylsilylacetylene (TMSA), followed by deprotection:
Key Reaction Parameters:
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) with triethylamine as a base.
Table 1: Representative Synthesis Conditions
| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-1,10-phenanthroline | Pd(PPh)/CuI | THF/EtN | 70 | 63 |
Deprotection Strategies
The trimethylsilyl (TMS) protecting group is removed using:
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Tetrabutylammonium fluoride (TBAF): Quantitative deprotection in THF at room temperature.
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Potassium fluoride (KF): Requires polar aprotic solvents like DMF and elevated temperatures .
Characterization Techniques
Spectroscopic Analysis
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H NMR: The ethynyl proton resonates as a singlet at δ 3.1–3.3 ppm, while aromatic protons of the phenanthroline core appear between δ 8.2–9.5 ppm .
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IR Spectroscopy: The C≡C stretch is observed at 2100–2120 cm, and C=N stretches of the phenanthroline ring at 1580–1600 cm .
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 205.1 ([M+H]) .
X-ray Crystallography
Single-crystal X-ray studies reveal a planar phenanthroline core with a C≡C bond length of 1.20 Å, consistent with sp-hybridization. The dihedral angle between the ethynyl group and the phenanthroline plane is <5°, indicating minimal steric distortion .
Coordination Chemistry and Catalytic Applications
Metal Complex Formation
3-Ethynyl-1,10-phenanthroline acts as a bidentate ligand, coordinating to transition metals via the N1 and N10 atoms. Notable complexes include:
Table 2: Metal Complexes and Applications
| Metal Ion | Complex | Application |
|---|---|---|
| Cu(I) | [Cu(3-ethynyl-phen)] | Photocatalytic CO reduction |
| Ru(II) | [Ru(3-ethynyl-phen)] | Dye-sensitized solar cells |
| Fe(II) | [Fe(3-ethynyl-phen)] | Oxygen sensing |
Catalytic Performance
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Cross-Coupling Reactions: Cu(I) complexes catalyze Ullmann-type couplings with turnover frequencies (TOF) up to 1,200 h .
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Electrocatalysis: Ru(II) complexes exhibit a 15% efficiency in dye-sensitized solar cells due to enhanced light absorption .
Materials Science Applications
Organic Semiconductors
The extended π-system enables charge carrier mobility of 0.5–2.0 cm/V·s in thin-film transistors, comparable to rubrene-based devices .
Luminescent Materials
Europium(III) complexes with 3-ethynyl-1,10-phenanthroline show intense red emission (λ = 615 nm) with quantum yields of 45%, suitable for OLEDs .
Comparative Analysis with Analogues
1,10-Phenanthroline vs. 3-Ethynyl Derivative
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